4-Hydroxy-1-(3-pyridyl)-1-butanone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-hydroxy-1-pyridin-3-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXUGZHJVRHQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208240 | |
| Record name | 4-Hydroxy-1-(3-pyridyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59578-62-0 | |
| Record name | 4-Hydroxy-1-(3-pyridyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59578-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydoxy-1-(3-pyridyl)-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059578620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-1-(3-pyridyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-1-(3-PYRIDYL)-1-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79CGY64XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxy-1-(3-pyridinyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Formation and Biosynthesis Pathways of 4 Hydroxy 1 3 Pyridyl 1 Butanone
Metabolic Activation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)
The metabolic activation of NNK is a critical pathway leading to the formation of HPB. psu.edu This process, primarily mediated by enzymes, transforms NNK into reactive intermediates that can interact with cellular macromolecules. caymanchem.com One of the key metabolic routes is α-carbon hydroxylation. psu.edu Specifically, α-methyl hydroxylation of NNK is a significant step in the formation of HPB. nih.gov This reaction is catalyzed by various enzymes and results in unstable intermediates that ultimately yield HPB. psu.edu
Metabolic Activation of N'-Nitrosonornicotine (NNN)
Similar to NNK, the metabolic activation of NNN also results in the formation of HPB. nih.gov This process is initiated by hydroxylation at specific positions on the NNN molecule, leading to the generation of reactive intermediates. semanticscholar.orgresearchgate.net Following metabolic activation, these intermediates can form adducts with DNA and proteins, and upon their release, HPB is formed, serving as a biomarker for NNN exposure. nih.gov
Role of Cytochrome P450 Enzymes in HPB Precursor Metabolism
Cytochrome P450 (P450) enzymes are central to the metabolic activation of both NNK and NNN. researchgate.netnih.govmdpi.com These enzymes catalyze the oxidation of a wide variety of compounds, including the tobacco-specific nitrosamines that are precursors to HPB. nih.gov Various P450 enzymes, such as those in the CYP2A subfamily, have been shown to be effective in activating these nitrosamines. researchgate.net Specifically, CYP2A13 has been identified as playing a major role in the bioactivation of NNK. researchgate.net The inhibition of these enzymes can significantly reduce the metabolic activation of NNK and, consequently, the formation of HPB. nih.gov Studies have demonstrated that certain compounds can act as competitive inhibitors of P450-mediated NNK metabolism. nih.govrsc.org
Molecular Interactions and Adduct Formation Involving 4 Hydroxy 1 3 Pyridyl 1 Butanone
DNA Adducts Releasing HPB
The formation of DNA adducts that release 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) is a critical aspect of the molecular mechanisms underlying tobacco-related carcinogenesis. nih.gov These adducts serve as significant biomarkers for exposure to tobacco smoke. nih.gov
Formation of HPB-Releasing DNA Adducts from NNK and NNN
The tobacco-specific nitrosamines, N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), undergo metabolic activation to form reactive intermediates that can bind to DNA. researchgate.netresearchgate.net This metabolic process, primarily catalyzed by cytochrome P450 enzymes, involves α-hydroxylation of NNK and NNN. nih.govoup.com This activation leads to the formation of a reactive intermediate, 4-(3-pyridyl)-4-oxobutanediazohydroxide, which can then alkylate DNA, creating pyridyloxobutyl (POB) DNA adducts. nih.govoup.com
Upon acid or neutral thermal hydrolysis, a significant portion of these POB base adducts break down, releasing HPB. nih.govnih.gov The detection of HPB-releasing adducts has been established in various tissues of animals treated with NNK and NNN, as well as in the lung tissue of smokers, confirming the link between tobacco exposure and this specific type of DNA damage. nih.govnih.gov While both NNK and NNN can lead to the formation of HPB-releasing DNA adducts, they are considered biomarkers of exposure to NNK. researchgate.netmdpi.com
Characterization of Pyridyloxobutylated (POB) DNA Adducts
Four primary pyridyloxobutylated (POB) DNA adducts have been identified and characterized in both in vitro and in vivo studies. nih.govacs.org These adducts are formed through the reaction of the activated metabolites of NNK and NNN with DNA bases. nih.gov
O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine (O⁶-POB-dGuo) is a highly mutagenic DNA adduct. nih.govnih.gov It was first identified in calf thymus DNA that had reacted with a chemically activated form of NNK. mdpi.com Although it is typically found in low levels, its high mutagenic potential makes it a significant contributor to the carcinogenic effects of pyridyloxobutylating agents. nih.govacs.org The repair of this adduct by the protein O⁶-alkylguanine-DNA alkyltransferase (AGT) has been shown to protect cells from its mutagenic effects. acs.org Recent advancements in analytical methods, such as liquid chromatography-nanoelectrospray ionization-high resolution tandem mass spectrometry, have enabled the quantification of O⁶-POB-dGuo in tissues of rats treated with NNN. nih.govnih.gov
7-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine (7-POB-dGuo) is a major HPB-releasing DNA adduct. mdpi.com It has been identified as a primary product in reactions of a chemically activated form of NNK with deoxyguanosine and DNA. nih.gov Studies have shown that 7-POB-dGuo accounts for a significant percentage (30-35%) of the total HPB-releasing adducts in DNA treated with this activated NNK. mdpi.comacs.org This adduct is thermally unstable and can be hydrolyzed to release its corresponding base, 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua). nih.govnih.gov
O²-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxycytidine (O²-POB-dCyd) is another of the key POB DNA adducts formed from NNK and NNN. mdpi.com The characterization of this adduct and other deoxycytidine adducts has been more recent. acs.orgnih.govresearchgate.net In studies using a model pyridyloxobutylating agent, O²-POB-dCyd was identified as the major deoxycytidine adduct formed. acs.orgresearchgate.net Lesser amounts of other deoxycytidine adducts, such as 3-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxycytidine and N⁴-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxycytidine, were also observed. acs.orgresearchgate.net
O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) has been identified as the most persistent of the POB adducts in the lungs and livers of rats treated with NNK and its metabolite, NNAL. nih.govacs.orgnih.gov Its persistence suggests a significant role in tobacco-induced cancers and makes it an important biomarker for assessing human exposure to these carcinogens. nih.govnih.govresearchgate.net Efficient and regioselective synthetic methods for O²-POB-dThd have been developed, which has facilitated further research into its mutagenic potential. acs.orgnih.govresearchgate.netaacrjournals.org
Phosphotriesters
The metabolic activation of tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN) leads to the formation of reactive intermediates that can alkylate the DNA backbone. This reaction results in the creation of phosphotriester adducts. Specifically, the pyridyloxobutyl (POB) moiety derived from NNK and NNN can react with the oxygen atoms of the internucleoside phosphodiester linkages in DNA. oup.com This forms pyridyloxobutyl phosphate (B84403) adducts, which are a type of phosphotriester. oup.com These adducts are part of the broader spectrum of DNA damage caused by these carcinogens, which also includes the formation of adducts with the DNA bases. nih.gov
Quantification of HPB-Releasing DNA Adducts in Human Tissues
The measurement of HPB released from DNA after acid hydrolysis serves as a valuable biomarker for the total amount of pyridyloxobutylated DNA adducts. These adducts are primarily formed from the metabolic activation of the potent tobacco-specific carcinogens, NNK and NNN. nih.govacs.org Sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the quantification of these adducts in various human tissues. acs.orgnih.govoup.com
Lung Tissue
The lung is a primary target for tobacco smoke carcinogens. Studies have consistently detected HPB-releasing DNA adducts in human lung tissue. Significantly higher levels of these adducts are found in the lungs of smokers compared to non-smokers, highlighting the role of tobacco smoke in their formation. nih.gov
In one study, the levels of HPB-releasing DNA adducts in the peripheral lung tissue of smokers who were lung cancer patients were found to be approximately sevenfold higher than in non-smoking lung cancer patients. acs.org However, another study on tumor-free individuals who died suddenly found no statistically significant difference in adduct levels between smokers (92 ± 148 fmol HPB/mg DNA) and non-smokers (61 ± 66 fmol HPB/mg DNA). acs.orgnih.gov This discrepancy suggests that the presence of cancer may influence adduct levels or that other factors beyond current smoking status contribute to their formation. acs.orgnih.gov
| Group | Adduct Levels (fmol HPB/mg DNA) | Study Population |
| Smokers | 92 ± 148 | Tumor-free sudden death victims acs.orgnih.gov |
| Non-smokers | 61 ± 66 | Tumor-free sudden death victims acs.orgnih.gov |
| Smokers | ~7-fold higher than non-smokers | Lung cancer patients acs.org |
Oral Mucosa Cells
Exfoliated oral mucosa cells provide a non-invasive means of assessing DNA damage in a tissue directly exposed to tobacco smoke. Studies have successfully quantified HPB-releasing DNA adducts in these cells. nih.govacs.orgoup.com
A study utilizing liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) found that the average level of HPB-releasing DNA adducts in oral cells from smokers was 12.0 pmol HPB/mg DNA, detected in 20 out of 28 samples. nih.govacs.org In contrast, the average level in non-smokers was significantly lower at 0.23 pmol/mg DNA, detected in only 3 out of 15 samples. nih.govacs.org Furthermore, analysis of buccal brushings from the same group of smokers revealed even higher average adduct levels of 44.7 pmol HPB/mg DNA, with a strong correlation between the levels in mouthwash and buccal brushing samples. nih.govacs.org
| Sample Type | Smoker Adduct Levels (pmol HPB/mg DNA) | Non-smoker Adduct Levels (pmol HPB/mg DNA) |
| Mouthwash | 12.0 | 0.23 |
| Buccal Brushings | 44.7 | N/A |
Esophageal Mucosa
The esophagus is another tissue that comes into direct contact with carcinogens from tobacco smoke. Research has demonstrated the presence of HPB-releasing DNA adducts in the esophageal mucosa. nih.gov A study of tissue from sudden death victims found that adduct levels in the esophageal mucosa did not significantly differ based on current smoking status. acs.orgnih.gov The average level of adducts in the 82 samples of esophageal mucosa analyzed was 133 ± 160 fmol HPB/mg DNA. nih.gov
Cardia Tissue
The cardia, the upper part of the stomach adjoining the esophagus, is also susceptible to damage from carcinogens. HPB-releasing DNA adducts have been quantified in cardia tissue. nih.gov Similar to the esophagus, a study on tissue from sudden death victims did not find a significant difference in adduct levels in the cardia based on smoking status. acs.orgnih.gov The average adduct level in the 30 cardia tissue samples was 108 ± 102 fmol HPB/mg DNA. nih.gov Notably, a significant correlation was observed between the levels of HPB-releasing DNA adducts in the cardia and the esophagus. acs.orgnih.gov
| Tissue | Adduct Levels (fmol HPB/mg DNA) |
| Esophageal Mucosa | 133 ± 160 |
| Cardia Tissue | 108 ± 102 |
Dose-Response Relationships for DNA Adduct Formation
The formation of DNA adducts is generally understood to be a dose-dependent process, where higher exposure to a carcinogen leads to a greater number of adducts. While detailed dose-response curves for HPB-releasing DNA adducts in humans are not extensively characterized, several lines of evidence support this relationship.
Numerous studies in cellular systems and animal models have demonstrated a clear relationship between the dose of NNK and NNN and the resulting levels of HPB-releasing DNA adducts. nih.gov In humans, the significant difference in adduct levels between smokers and non-smokers across various tissues represents a broad dose-response relationship, indicating that exposure to tobacco smoke is a primary driver of this type of DNA damage. nih.govnih.govacs.org
More specifically, some studies on other types of smoking-related DNA adducts have shown a more direct dose-response relationship with smoking intensity. For instance, a linear relationship has been observed between the levels of certain DNA adducts in smokers' lung tissue and their daily cigarette consumption. While this finding is not specific to HPB-releasing adducts, it supports the general principle of a dose-dependent increase in DNA damage with greater tobacco smoke exposure. The strong correlation observed between adduct levels in different oral cell collection methods from the same individuals also points towards a consistent and quantifiable biological response to the exposure. nih.gov
Hemoglobin Adducts Releasing HPB
Formation of HPB-Hemoglobin Adducts as Biomarkers of Exposure
Hemoglobin (Hb) adducts of this compound (HPB) serve as crucial biomarkers for exposure to tobacco-specific nitrosamines, namely 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN). nih.govnih.gov Upon metabolic activation, these carcinogens form intermediates that covalently bind to hemoglobin, a protein readily available in red blood cells. nih.gov The resulting adducts are stable and are not removed by DNA repair mechanisms, reflecting cumulative exposure over the lifespan of an erythrocyte, which is approximately 120 days in humans. nih.govresearchgate.net This stability makes HPB-hemoglobin adducts a reliable measure of exposure to tobacco smoke. nih.gov The concentration of HPB released from hemoglobin is indicative of the amount of tobacco-specific nitrosamines an individual has been exposed to in the months preceding testing. aacrjournals.org
These adducts are considered valuable for several reasons:
They act as surrogate markers for the internal formation of activated metabolites. researchgate.net
Blood samples for analysis are more easily obtained than tissue specimens. researchgate.net
Their stability allows for the assessment of cumulative exposure, making the timing of sample collection less critical. researchgate.net
Methodologies for Measuring HPB-Hemoglobin Adducts
The standard method for quantifying HPB-hemoglobin adducts involves several key steps. Initially, red blood cells are collected, often using a Ficoll gradient, and the hemoglobin is lysed. nih.govnih.gov A crucial step is the alkaline hydrolysis of the hemoglobin, typically with sodium hydroxide (B78521), which releases the bound HPB. nih.govnih.gov An internal standard, such as deuterated HPB (e.g., [4,4-D₂]HPB or [3,3,4,4-D₄]HPB), is added to the sample before hydrolysis to ensure accuracy. nih.gov
Following hydrolysis, the sample undergoes a clean-up process using solid-phase extraction. nih.govnih.gov The purified HPB is then derivatized to enhance its detectability for analysis. Common derivatization agents include O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and 2,3,4,5,6-pentafluorobenzoyl chloride (PFBC). nih.gov Comparative studies have shown that PFBC derivatives of HPB can result in a higher degree of sensitivity. nih.gov
The final analysis is typically performed using gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.govnih.govnih.gov Different ionization techniques, such as electron impact (EI) and chemical ionization (CI) in both positive and negative modes, have been evaluated, with negative and positive CI modes demonstrating lower detection limits than EI mode. nih.gov
| Analytical Step | Description | Common Reagents/Techniques |
| Sample Collection | Isolation of red blood cells. | Ficoll density gradient centrifugation. nih.govaacrjournals.org |
| Adduct Release | Alkaline hydrolysis of hemoglobin to free HPB. | Sodium hydroxide (NaOH). nih.gov |
| Internal Standard | Addition of a labeled compound for quantification. | Deuterated HPB ([4,4-D₂]HPB, [3,3,4,4-D₄]HPB). nih.gov |
| Purification | Clean-up of the sample to remove interfering substances. | Solid-phase extraction. nih.govnih.gov |
| Derivatization | Chemical modification to improve analytical sensitivity. | PFBC, BSTFA. nih.gov |
| Analysis | Separation and detection of the derivatized HPB. | GC/MS, LC-ESI-MS/MS. nih.govnih.gov |
Correlation between HPB-Hemoglobin Adducts and Exposure
Studies have consistently demonstrated a significant correlation between the levels of HPB-hemoglobin adducts and exposure to tobacco smoke. Research has shown that smokers have significantly higher levels of these adducts compared to non-smokers. nih.gov For instance, one study reported mean HPB-Hb adduct levels of 26 ± 13 fmol/g Hb in smokers, compared to 20 ± 8 fmol/g Hb in never-smokers. nih.gov Another study observed that increasing levels of maternal and fetal HPB-hemoglobin adducts were associated with an increase in smoking status, from non-smokers to those smoking more than one pack per day. nih.gov
Furthermore, research on non-smokers has found that levels of 4-aminobiphenyl (B23562) (4-ABP)-hemoglobin adducts, another marker of tobacco smoke exposure, increase with greater exposure to environmental tobacco smoke. nih.gov This supports the utility of hemoglobin adducts as a quantitative measure of exposure. The concentration of HPB released from hemoglobin provides an estimate of an individual's exposure to tobacco-specific nitrosamines over the preceding few months. aacrjournals.org
Reactivity of HPB with Cellular Nucleophiles under Specific Conditions
Cyclic Tetrahydrofuranyl Reaction Products
Under specific laboratory conditions, this compound can undergo reactions with cellular nucleophiles. Research has shown that the metabolites of certain compounds can react with amino acids. For example, metabolites of nevirapine (B1678648) have been shown to react with the N-terminal valine residues of hemoglobin. researchgate.net While direct studies on the formation of cyclic tetrahydrofuranyl products from HPB's reaction with cellular nucleophiles are not detailed in the provided context, the chemical structure of HPB, containing a hydroxyl group and a ketone, suggests potential for such cyclization reactions under certain conditions.
Implications for Sample Storage and Analysis
The reactivity of HPB underscores the importance of proper sample handling and storage to ensure the accuracy of analytical results. For instance, after extraction and drying under nitrogen gas, samples are typically stored at -20°C to maintain stability. nih.gov The choice of derivatization agent, such as PFBC over BSTFA, can significantly impact the sensitivity of detection. nih.gov The use of certified reference materials and isotopically labeled internal standards like deuterated HPB is crucial for accurate quantification and for minimizing the effects of any potential degradation or side reactions during sample processing and analysis. sigmaaldrich.comchem960.com
Hpb As a Biomarker in Exposure and Cancer Risk Assessment
Biomarker of Exposure to Tobacco Smoke
The presence and concentration of HPB in the body serve as a reliable indicator of exposure to tobacco smoke. It is formed from tobacco-specific carcinogens, meaning its detection is directly linked to tobacco use, distinguishing it from biomarkers of other environmental pollutants.
Differentiation between Tobacco Smokers and Passive Smokers
HPB levels are significantly higher in active smokers compared to nonsmokers, including those exposed to secondhand smoke (passive smokers). This clear distinction allows researchers to accurately differentiate between these groups in epidemiological and clinical studies.
Research has demonstrated substantial differences in HPB levels across smoking statuses. For instance, one study analyzing HPB-releasing DNA adducts in oral cells found that the average level in smokers was 12.0 pmol HPB/mg DNA, while in nonsmokers, the average was only 0.23 pmol/mg DNA. umn.edu Another study measured HPB released from albumin protein adducts in blood plasma and reported an average of 1.82 pg/mg albumin for smokers, a level 36 times higher than the 0.05 pg/mg albumin found in nonsmokers. These findings underscore HPB's effectiveness in distinguishing active smokers from individuals with minimal or no exposure.
Comparison of HPB Adduct Levels in Smokers vs. Nonsmokers
| Biomarker Source | Smokers | Nonsmokers | Fold Difference | Reference |
|---|---|---|---|---|
| HPB-releasing DNA Adducts (pmol/mg DNA) | 12.0 | 0.23 | ~52x | umn.edu |
| HPB from Albumin Adducts (pg/mg Alb) | 1.82 | 0.05 | ~36x |
Utility in Multicenter Studies
The reliability and stability of HPB as a biomarker have been validated for use in large-scale, multicenter studies. Specifically, methods for measuring HPB-hemoglobin (Hb) adducts have been standardized to ensure consistent and reproducible results across different laboratories and geographic locations. nih.govresearchgate.net
In a study designed to validate the methodology, blood samples were collected by six collaborating centers. nih.gov The analysis of HPB-Hb adducts showed good reproducibility, with coefficients of variation for paired samples ranging from 7% to 25%. nih.gov The study confirmed that HPB-Hb adduct levels were significantly higher in smokers (average of 26 fmol/g Hb) compared to never-smokers (average of 20 fmol/g Hb). nih.gov These results demonstrate that the measurement of HPB-Hb adducts is a robust and useful approach for assessing tobacco smoke exposure in large, collaborative research efforts. nih.govresearchgate.net
Correlation with Tobacco-Induced DNA Damage and Cancer Risk
The metabolic activation of tobacco-specific nitrosamines leads to the formation of DNA adducts, which are covalent bonds between the carcinogen and DNA. mdpi.com These adducts, if not repaired by the cell, can cause miscoding during DNA replication, leading to permanent mutations in critical genes, such as tumor suppressor genes and oncogenes. mdpi.com This process is a key initiating step in the development of cancer.
HPB is released from these DNA adducts through hydrolysis, establishing a direct link between the biomarker and the extent of DNA damage. umn.edu Studies have shown that the levels of HPB-releasing DNA adducts in oral cells are not only higher in smokers but are also an independent predictor of the risk for developing oral and head and neck cancers. researchgate.net The quantification of these adducts provides crucial information on the relationship between tobacco exposure and the molecular events that drive cancer development. umn.edu For example, research has found significantly higher levels of HPB-releasing DNA adducts in the lungs of smoking lung cancer patients compared to nonsmoking patients, highlighting the connection between this specific type of DNA damage and cancer. nih.gov
HPB-Releasing DNA Adducts in Different Tissues
| Sample Type | Subject Group | Average Adduct Level (pmol HPB/mg DNA) | Reference |
|---|---|---|---|
| Oral Cells (Mouthwash) | Smokers | 12.0 | umn.edu |
| Oral Cells (Mouthwash) | Nonsmokers | 0.23 | umn.edu |
| Oral Cells (Buccal Brushing) | Smokers | 44.7 | umn.edu |
Assessment of Individual Susceptibility to Tobacco-Induced Cancers
While smoking is a major risk factor for cancer, fewer than 20% of smokers develop lung cancer, suggesting that individual susceptibility plays a significant role. mdpi.com This variability can be partly explained by genetic differences in how individuals metabolize carcinogens like NNK. mdpi.comnih.govnih.gov
The metabolism of NNK involves multiple enzymes, and genetic polymorphisms (variations) in the genes that code for these enzymes can influence how efficiently the carcinogen is activated or detoxified. nih.govnih.gov For example, the conversion of NNK to its metabolite NNAL (a precursor to HPB-releasing adducts) is carried out by enzymes such as aldo-keto reductases (AKRs) and carbonyl reductases (CBR1). nih.govnih.gov Studies have identified that specific single nucleotide polymorphisms (SNPs) in the genes for these enzymes, such as CBR1 and HSD11B1, are associated with an altered risk of developing lung cancer. nih.govnih.gov
Individuals with genetic variants that lead to higher rates of metabolic activation or lower rates of detoxification will accumulate more DNA damage and have higher levels of biomarkers like HPB, placing them at greater risk for cancer. aacrjournals.org Therefore, measuring HPB levels, in conjunction with genetic analysis, can potentially be used to identify smokers who are most susceptible to developing tobacco-induced cancers, allowing for more targeted prevention strategies. umn.edu
Analytical Methodologies for the Detection and Quantification of 4 Hydroxy 1 3 Pyridyl 1 Butanone and Its Adducts
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as a robust and sensitive method for the analysis of HPB-releasing DNA adducts. nih.govacs.org This technique is widely used for the quantification of DNA adducts, which can provide critical information on the relationship between tobacco smoke exposure and cancer risk. nih.gov The general procedure involves the isolation of DNA from biological samples, followed by acid hydrolysis to release HPB. The samples are then purified, often by solid-phase extraction, before being analyzed by LC-ESI-MS/MS. acs.org This methodology has been successfully applied to various biological matrices, including human exfoliated oral mucosa cells, providing a non-invasive way to obtain DNA for biomarker studies. nih.govacs.org
Development of Simplified Analytical Procedures
To facilitate high-throughput analysis and application in larger studies, efforts have been made to develop simplified analytical procedures. One such development involves a streamlined process for analyzing HPB-releasing DNA adducts in human oral cells. acs.org After DNA isolation and acid hydrolysis, the samples are purified using solid-phase extraction, which is a straightforward and effective method for sample cleanup prior to LC-ESI-MS/MS analysis. acs.org This simplification makes the method more accessible for studies investigating individual susceptibility to tobacco-induced cancers. nih.gov
Optimization for Sensitivity and Selectivity
Optimizing sensitivity and selectivity is paramount, especially when dealing with the limited amounts of DNA that can be extracted from certain biological samples like oral cells. nih.gov To address this, a new sensitive LC-nanoelectrospray ionization-high resolution MS/MS method has been developed. nih.gov This method boasts a detection limit of 5 attomoles and a limit of quantitation of 0.35 femtomoles of HPB on-column, starting with as little as 50 picograms of DNA. nih.gov Such high sensitivity and selectivity are crucial for the reliable analysis of HPB-releasing DNA adducts in future research. nih.gov Further strategies to enhance sensitivity in LC-MS/MS analysis include optimizing mobile phase composition and ionization source parameters. chromatographyonline.com
Use of Deuterated Internal Standards (e.g., [D4]HPB)
The use of deuterated internal standards, such as [D4]HPB, is a cornerstone of accurate quantification in mass spectrometry-based methods. nih.gov Stable isotopically labeled molecules are considered the ideal internal standards because they share similar physical and chemical properties with the target analyte, leading to comparable extraction recovery and chromatographic behavior. researchgate.net In the analysis of HPB-releasing DNA adducts, [2,2,3,3-D4]HPB (D4-HPB) is used as an internal standard to correct for variability during sample preparation and analysis. nih.gov This approach ensures high accuracy and precision in the quantification of HPB. Similarly, [pyridine-D4]NNK has been used to trace the metabolic activation of NNK, leading to the formation of [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, which can be quantified by LC-ESI-MS/MS. acs.orgnih.gov The use of stable isotope-labeled internal standards is a reliable strategy for regulatory bioanalysis. nih.gov
Gas Chromatography-Electron Capture Mass Spectrometry (GC-EC-MS)
Gas chromatography-electron capture mass spectrometry (GC-EC-MS) is another sensitive technique employed for the determination of specific compounds. While detailed applications for HPB were not found in the provided search results, GC in combination with electron capture negative ion mass spectrometry (GC/ECNI-MS) is a recognized sensitive method for determining polybrominated compounds by detecting bromide ion isotopes. nih.gov This suggests that for compounds amenable to gas chromatography and that can efficiently capture electrons, this method can offer high sensitivity.
Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS)
Gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NICI-MS) is a powerful and highly sensitive technique for the analysis of electrophilic molecules. gcms.cznih.gov It is particularly useful for determining low-dosed and/or polar drugs or poisons in biological samples. nih.gov An improved analytical method using GC/MS in the negative ion chemical ionization mode was developed for the analysis of HPB-releasing DNA adducts in human lung samples. nih.gov This method demonstrated high sensitivity with a limit of detection of 5.9 fmol of HPB. nih.gov For even greater sensitivity and specificity, capillary gas chromatography coupled to a high-resolution mass spectrometer operated in the negative chemical ionization mode (GC-NCI-HRMS) has been utilized. nih.gov This ultrasensitive method has a limit of detection of 4.6 fmol of HPB and has been successfully applied to analyze milligram amounts of biopsy samples. nih.gov The technique often involves derivatization of the analyte to enhance its volatility and electron-capturing properties. gcms.cz
High-Resolution LC-MS/MS and Adductomic Approaches
High-resolution LC-MS/MS and adductomic approaches represent the cutting edge in the analysis of DNA damage. acs.org Adductomics aims to screen for both known and unknown DNA adducts in a comprehensive manner. acs.orgacs.org A new high-resolution/accurate mass MSn methodology has been developed for this purpose, which uses the neutral loss of the 2'-deoxyribose moiety to trigger fragmentation and increase the specificity of adduct identification. acs.org This approach has been successfully tested in identifying DNA adducts in mice exposed to the tobacco-specific nitrosamine (B1359907) NNK. acs.org Furthermore, an optimized LC-nanoelectrospray-high resolution tandem mass spectrometry method has been developed for the analysis of HPB-releasing DNA adducts in human oral cells, demonstrating the power of high-resolution MS in achieving very low detection limits. nih.gov These adductomic methods are invaluable for gaining insights into the role of DNA damage in carcinogenesis. nih.govnih.gov
Sample Preparation and Hydrolysis Techniques
The accurate measurement of 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) derived from biological samples is predicated on effective sample preparation. This critical step involves the cleavage of HPB from its adducted form, primarily with DNA and proteins like hemoglobin. The choice of hydrolysis technique is dictated by the nature of the biological matrix from which HPB is to be released.
Acid Hydrolysis of DNA to Release HPB
The formation of pyridyloxobutyl (POB)-DNA adducts is a known consequence of exposure to certain tobacco-specific nitrosamines. oup.com These adducts can be chemically converted to HPB through acid hydrolysis, making the quantification of released HPB a valuable method for assessing DNA damage. oup.comnih.gov This process serves as a significant biomarker measurement, as several different adduct structures can all yield HPB upon hydrolysis, providing a total measure of this type of DNA damage. nih.gov
The standard procedure involves isolating DNA from biological samples, such as human oral cells, lung tissue, or the lower esophagus. researchgate.netacs.orgnih.gov The isolated DNA is then subjected to hydrolysis using hydrochloric acid (HCl). A common protocol involves adjusting the final acid concentration to 0.8 N and heating the sample, for instance, at 80°C for 3 hours, to facilitate the release of HPB. nih.govacs.org Following hydrolysis, the sample is prepared for instrumental analysis. nih.govresearchgate.net
To ensure accuracy, an internal standard, such as the isotopically labeled [D₄]HPB, is added before the hydrolysis step. nih.govnih.gov This allows for the precise quantification of the released HPB by methods like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) or gas chromatography-mass spectrometry (GC-MS). researchgate.netacs.orgnih.gov
Research has demonstrated a significant difference in the levels of HPB-releasing DNA adducts between smokers and nonsmokers, highlighting the method's utility in exposure studies.
Table 1: Levels of HPB-Releasing DNA Adducts in Human Tissues
| Sample Source | Population | Average HPB Level (pmol/mg DNA) | Detection Notes |
|---|---|---|---|
| Exfoliated Oral Mucosa Cells | Smokers | 12.0 | Detected in 20 out of 28 samples. nih.govacs.org |
| Exfoliated Oral Mucosa Cells | Nonsmokers | 0.23 | Detected in 3 out of 15 samples. nih.govacs.org |
| Buccal Brushings | Smokers | 44.7 | Detected in 24 out of 27 samples. acs.org |
| Lung Tissue (Lung Cancer Patients) | Smokers | 0.404 (404 fmol/mg DNA) | Significantly higher than nonsmokers. nih.gov |
| Lung Tissue (Lung Cancer Patients) | Nonsmokers | 0.059 (59 fmol/mg DNA) | Levels were sevenfold lower than in smokers. nih.govnih.gov |
| Lung Tissue (Tumor-free) | Smokers | 0.092 (92 fmol/mg DNA) | Not significantly different from nonsmokers in this cohort. nih.gov |
This table presents data from different studies and cohorts; direct comparison between sources may not be appropriate.
Alkaline Hydrolysis from Hemoglobin
HPB can also be released from adducts formed with the protein hemoglobin (Hb). nih.govnih.gov These adducts, like their DNA counterparts, serve as biomarkers for exposure to tobacco-specific nitrosamines. nih.gov The release of HPB from globin, the protein component of hemoglobin, is typically achieved through mild alkaline (base) hydrolysis. nih.govnih.gov
Studies involving labeling experiments with Na¹⁸OH have provided strong evidence that the globin adduct that releases HPB is a 4-(3-pyridyl)-4-oxobutyl carboxylic acid ester. nih.govnih.gov This means the HPB moiety is attached to an aspartate, glutamate, or a terminal carboxylate residue on the protein. nih.gov The hydrolysis procedure involves treating the isolated globin with a base, such as 0.2 N NaOH at room temperature. nih.gov
This method has been validated for use in multicenter studies and has shown reproducible results. nih.gov The levels of HPB-Hb adducts are significantly higher in smokers compared to nonsmokers, although the difference can sometimes be less pronounced than that observed for DNA adducts. nih.govnih.gov
Table 2: Levels of HPB-Releasing Hemoglobin Adducts in Humans
| Population | Average HPB Level (fmol/g Hb) | Standard Deviation |
|---|---|---|
| Smokers | 26 | ± 13 |
| Never-smokers | 20 | ± 8 |
| Snuff Dippers | 517 | ± 538 |
| Smokers (alternate study) | 79 | ± 189 |
Solid-Phase Extraction for Sample Purification
Following hydrolysis from either DNA or hemoglobin, the resulting solution containing the released HPB must be purified before instrumental analysis. researchgate.netnih.gov Solid-phase extraction (SPE) is a widely used and effective technique for this sample clean-up and concentration. researchgate.netthermofisher.com The fundamental principle of SPE involves partitioning solutes between a solid stationary phase and a liquid mobile phase to isolate analytes of interest from complex matrices. lcms.cznih.gov
In the context of HPB analysis, after acid or alkaline hydrolysis, the sample is loaded onto an SPE cartridge. researchgate.netnih.gov The choice of SPE sorbent and solvents depends on the specific properties of HPB and the remaining components in the hydrolysate. Common SPE mechanisms include reversed-phase, normal-phase, and ion-exchange chromatography. lcms.cznih.gov
For HPB, which is a moderately polar compound, a reversed-phase SPE strategy is often employed. waters.com This typically involves the following steps:
Conditioning: The sorbent (e.g., a polymer-based material like Oasis HLB or a silica-based C18) is treated with a strong organic solvent like methanol, followed by an aqueous solution (water or buffer) to prepare it for sample loading. waters.comwaters.com
Loading: The sample hydrolysate, adjusted for pH and solvent composition, is passed through the cartridge. HPB and other components are retained on the solid phase. thermofisher.comwaters.com
Washing: Interfering compounds are selectively washed from the cartridge using a weak solvent that leaves the analyte of interest (HPB) bound to the sorbent. thermofisher.comwaters.com
Elution: A stronger solvent is used to disrupt the interaction between HPB and the sorbent, eluting the purified analyte for collection and subsequent analysis by LC-MS or GC-MS. thermofisher.comwaters.com
This purification step is critical for removing salts, residual macromolecules, and other interfering substances that could compromise the sensitivity and accuracy of the final quantitative analysis. researchgate.netacs.org The recovery of HPB through the entire process, including SPE, has been reported to be around 82%. nih.gov
In Vivo and in Vitro Research Models in Hpb Studies
Animal Models
Animal models are indispensable for studying the complex interactions of HPB and its precursors within a living organism, particularly in the context of long-term outcomes like cancer.
Rodent Models (e.g., F344 Rats, A/J Mice) in Carcinogenesis Studies
Fischer 344 (F344) rats and A/J mice are well-established rodent models for investigating the carcinogenic effects of tobacco-related compounds, including the precursors to HPB.
F344 Rats: Studies have demonstrated that the administration of NNK to male F-344 rats leads to a high incidence of lung tumors, including both adenomas and carcinomas. nih.govresearchgate.net In these studies, the analysis of DNA adducts that release HPB upon hydrolysis is a key method to quantify DNA damage in target organs like the lung and pancreas. nih.govresearchgate.net Research has shown that treatment with NNK and its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), results in the formation of these HPB-releasing DNA adducts. nih.govresearchgate.net The levels of these adducts in the lungs of F344 rats have been observed to decrease over time after initial treatment with NNK. nih.gov Furthermore, investigations into the formation of pyridyloxobutyl (POB)-DNA adducts, which also release HPB, have been conducted in the extrahepatic tissues of F344 rats, including the nasal mucosa and pancreas, after chronic treatment with NNK and its metabolites. jci.org
A/J Mice: The A/J mouse strain is particularly susceptible to lung tumor induction and serves as a valuable model for studying lung carcinogenesis initiated by tobacco smoke carcinogens. nih.gov Research has utilized A/J mice to establish lung tumor models for evaluating chemopreventive agents against lung cancer. nih.gov Studies involving the administration of NNK to female A/J mice have been conducted to understand tumor induction. nih.gov One study investigated the effects of dietary components, such as olive oil and squalene, on NNK-induced lung tumorigenesis in A/J mice. At 16 weeks after NNK administration, the control group showed 100% incidence of lung tumors with a multiplicity of 16 tumors per mouse. nih.gov
Table 1: Findings in Rodent Models for HPB-Precursor Carcinogenesis Studies
| Model | Compound Administered | Key Findings | Citations |
|---|---|---|---|
| F344 Rats | NNK, (R)-NNAL, (S)-NNAL | High incidence of lung adenomas and carcinomas. Formation of HPB-releasing DNA adducts in lung and pancreas. | nih.gov, researchgate.net, researchgate.net, researchgate.net |
| F344 Rats | NNK | Levels of HPB-releasing DNA adducts in the lung decreased over time. | nih.gov |
| F344 Rats | NNK, (R)-NNAL, (S)-NNAL | Formation of pyridyloxobutyl-DNA adducts in nasal mucosa and pancreas. | jci.org |
| A/J Mice | NNK | Established a lung tumor model for evaluating chemopreventive agents. | nih.gov |
| A/J Mice | NNK | 100% lung tumor incidence in control group at 16 weeks post-administration. | nih.gov |
Zebrafish Embryos for Early Developmental Toxicity Assessment
Zebrafish (Danio rerio) embryos are increasingly used as a model for assessing the developmental toxicity of various compounds due to their rapid external development and optical transparency.
Research has explored the impact of NNK exposure on the early developmental stages of zebrafish embryos. sigmaaldrich.comfrontiersin.orgnih.gov These studies have monitored for lethality and malformations during the first five days post-fertilization. frontiersin.orgnih.gov Importantly, metabolomics analysis of NNK-exposed embryos revealed the presence of the parent compound and two of its known metabolites: 4-Hydroxy-4-(3-pyridyl)-butyric acid (HPBA) and 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol (NNAL-N-oxide). sigmaaldrich.comfrontiersin.orgnih.govnih.gov The detection of these metabolites suggests that zebrafish embryos possess the metabolic machinery, likely involving CYP450-mediated α-hydroxylation and detoxification pathways, to process NNK. sigmaaldrich.comfrontiersin.orgnih.gov These findings indicate that zebrafish embryos are a suitable vertebrate model for studying the toxic effects of NNK during early development and for investigating its metabolic pathways that are relevant to HPB formation. sigmaaldrich.comfrontiersin.orgnih.gov
Cellular Models
Cellular models offer a more controlled environment to investigate the specific molecular and metabolic processes involving HPB and its precursors at the cellular level.
Human Lung Cells (Alveolar Type II Cells, Macrophages)
Alveolar Type II Cells: These cells are considered a primary target for the carcinogenic effects of NNK in the lung. Studies using primary cultures of rat alveolar type II (AII) cells have shown a remarkable ability to metabolize NNK. nih.gov In these cultures, α-hydroxylated metabolites, which are precursors to HPB, accounted for a significant portion of the total metabolites. nih.gov Research on human alveolar epithelial cell lines, such as A549 and BEAS-2B, has also demonstrated that NNK and its reactive metabolites can exert immunosuppressive effects by inhibiting the production of various cytokines. psu.edu Chronic exposure of immortalized mouse alveolar epithelial type II cells to low concentrations of NNK has been shown to induce malignant transformation, leading to increased proliferation, motility, and metastatic capacity. nih.gov
Human Macrophages: The U937 human macrophage cell line has been used to demonstrate that these immune cells can metabolize NNK through α-carbon hydroxylation, leading to the formation of alkylating intermediates. nih.gov This metabolic activation of NNK in macrophages was found to modulate the release of cytokines, such as inducing tumor necrosis factor (TNF) and inhibiting interleukin-10 (IL-10). nih.gov This suggests that the pyridyloxobutylating and methylating intermediates generated from NNK are potent modulators of the immune response. nih.gov
Lung Microsomes
Human lung microsomes, which contain a high concentration of drug-metabolizing enzymes, are a critical in vitro model for studying the metabolic activation of NNK. Research using human lung microsomes has shown that they catalyze the biotransformation of NNK, with the balance often favoring bioactivation over detoxification pathways. nih.gov The formation of various metabolites, including those resulting from α-carbon hydroxylation which lead to HPB, has been observed in the presence of an NADPH-generating system. nih.govnih.gov These studies have implicated cytochrome P450 enzymes, such as CYP2A6, in the oxidation of NNK. nih.gov The major α-hydroxylation product identified in some human lung microsomal studies is the keto alcohol, providing support for the potential pyridyloxobutylation of lung DNA.
Table 2: Metabolites of NNK Identified in Human Lung Microsome Studies
| Metabolite | Metabolic Pathway | Significance | Citations |
|---|---|---|---|
| Keto aldehyde | α-hydroxylation | Bioactivation | nih.gov, |
| Keto alcohol | α-hydroxylation | Bioactivation, precursor to pyridyloxobutylation | nih.gov,, |
| Keto acid | α-hydroxylation | Bioactivation | nih.gov |
| NNK-N-oxide | N-oxidation | Detoxification | |
| NNAL | Carbonyl reduction | Metabolite with carcinogenic potential | nih.gov, |
Human Pancreatic Tissue Metabolism Studies
The pancreas is another target organ for the carcinogenic effects of NNK. Studies have investigated the link between NNK and pancreatic pathologies. For instance, research has shown that NNK can promote the progression of chronic pancreatitis to pancreatic intraepithelial neoplasia. A higher concentration of NNK has been detected in the pancreatic juice of smokers compared to non-smokers. In animal models, the analysis of DNA adducts in the pancreas of F344 rats treated with NNK has been a key area of investigation. nih.govresearchgate.net These studies have quantified HPB-releasing DNA adducts in pancreatic tissue, although the levels were found to be significantly lower than in the lungs. researchgate.net This indicates that while the pancreas can metabolize NNK, leading to the formation of DNA-damaging adducts, the extent of this process may be less than in the primary target organ, the lung.
A549 Lung Cancer Cells in Reactive Oxygen Species Studies
The human lung adenocarcinoma cell line, A549, serves as a significant in vitro model for investigating the mechanisms of lung carcinogenesis, particularly in studies involving reactive oxygen species (ROS). While direct studies focusing exclusively on 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) and its effect on ROS in A549 cells are limited, extensive research has been conducted on its precursor, the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). This research is highly relevant as the metabolic activation of NNK, which leads to the formation of HPB, is intrinsically linked to the generation of oxidative stress. nih.govnih.gov
The metabolism of NNK can result in the generation of hydroxyl and other reactive oxygen radicals, which are implicated in the development of lung cancer. nih.gov Studies have demonstrated that incubating A549 lung cancer cells with NNK leads to an increase in the formation of ROS. nih.gov This NNK-induced ROS production can cause damage to proteins and DNA through oxidative stress. nih.gov The major product of the α-hydroxylation pathway of NNK metabolism in the human lung is HPB (also referred to as keto alcohol), underscoring the importance of this pathway in the bioactivation of the carcinogen. nih.gov
Research has identified that NNK treatment in A549 cells can upregulate the expression of proteins like Peroxiredoxin I (Prdx1) and NADPH oxidases (Nox), which are involved in the cellular response to oxidative stress. nih.gov While Prdx1 can play a role in scavenging ROS, its complex interaction with NNK can also influence processes like the epithelial-mesenchymal transition (EMT), a key step in cancer metastasis. nih.gov
The generation of ROS in A549 cells is a common mechanism studied for various compounds. For instance, other agents have been shown to significantly increase intracellular ROS levels in A549 cells in a time-dependent manner, leading to cellular responses like apoptosis. nih.govresearchgate.net These studies provide a framework for understanding how carcinogen-induced ROS, such as that generated during the metabolic conversion of NNK to HPB, can impact lung cell biology.
Table 1: Key Findings in A549 Cells Related to NNK and ROS
| Compound/Factor | Cell Line | Key Finding | Reference |
| NNK | A549 | Incubation increases the formation of reactive oxygen species (ROS). | nih.gov |
| NNK | A549 | Induces the expression of NADPH oxidase (Nox) proteins, leading to ROS production. | nih.gov |
| NNK | A549 | Upregulates the expression of Peroxiredoxin I (Prdx1), which is involved in scavenging ROS. | nih.gov |
| NNK Metabolism | Human Lung Tissue | The major α-hydroxylation product is this compound (HPB). | nih.gov |
Integrated In Vivo and In Vitro Approaches
A comprehensive understanding of the biological significance of this compound (HPB) necessitates the integration of both in vivo (within a living organism) and in vitro (in a controlled laboratory environment) research models. nih.govyoutube.com Such integrated approaches are crucial for elucidating the complex pathways of metabolic activation, detoxification, and carcinogenicity of its parent compounds, NNK and N'-nitrosonornicotine (NNN). nih.govyoutube.comnih.gov
In vitro models, such as lung tissue explants and isolated lung cell populations, are invaluable for detailed mechanistic studies. nih.govnih.gov For example, studies using hamster lung explants have been employed to investigate the three primary metabolic pathways of NNK: α-C-hydroxylation (activation), pyridine (B92270) N-oxidation (deactivation), and carbonyl reduction. nih.gov Research comparing different lung cell types from Syrian golden hamsters, including Clara cells, alveolar macrophages, and fibroblasts, revealed that Clara cells possess a significantly higher capacity to activate NNK through α-carbon hydroxylation, the pathway that can lead to DNA damage. nih.gov Furthermore, in vitro studies using human lung tissue have shown that the metabolism of NNK varies significantly between species, with HPB being the major α-hydroxylation product in humans. nih.gov This highlights the potential limitations of extrapolating data from rodent models directly to humans. nih.gov
The integration of these models allows researchers to bridge the gap between mechanistic insights and biological outcomes. For instance, findings from in vitro metabolism studies in hamster lung explants were correlated with in vivo experiments where dietary factors were shown to modulate NNK metabolism. nih.gov Similarly, discrepancies between in vitro and in vivo findings for some compounds have been attributed to factors like poor absorption or extensive plasma protein binding in vivo, which would not be apparent from in vitro studies alone. mdpi.com By combining data from cell cultures, tissue explants, and whole animal models, scientists can build a more complete picture of how exposure to tobacco carcinogens leads to the formation of DNA-damaging agents like those derived from HPB, and how these processes contribute to cancer risk. nih.govplos.org
Table 2: Examples of Integrated In Vivo and In Vitro Models in NNK/HPB Research
| Research Area | In Vitro Model | In Vivo Model | Key Insights from Integration | Reference(s) |
| Metabolic Activation | Hamster Lung Explants, Isolated Lung Cells | Syrian Golden Hamster | Dietary factors can modulate NNK metabolism in vivo, confirming in vitro metabolic pathways. Clara cells are identified as a primary site of activation in vitro. | nih.govnih.gov |
| Species Differences | Mouse, Rat, Hamster, and Human Lung Tissue Explants | A/J Mouse, Fischer 344 Rat, Syrian Golden Hamster | In vitro data reveals significant interspecies variation in NNK metabolism, cautioning against direct extrapolation of tumorigenicity data from in vivo rodent models to humans. | nih.govpmiscience.com |
| Developmental Toxicity | - | Zebrafish Embryos | Demonstrates that an in vivo early development model actively metabolizes NNK, providing a system to study toxic effects during embryogenesis. | biorxiv.org |
| Carcinogenesis | Esophageal Squamous Cell Carcinoma (ESCC) Cells | Nude Mice Xenograft Model | NNK promotes ESCC growth both in vitro and in vivo, indicating its role in the formation and development of ESCC. | plos.org |
Mechanistic Studies of Hpb in Carcinogenesis
Role of HPB-Releasing Adducts in NNK and NNN Carcinogenesis
The tobacco-specific nitrosamines N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) are potent carcinogens that require metabolic activation to exert their effects. researchgate.netmdpi.com A critical pathway in their bioactivation involves α-hydroxylation, which leads to the formation of highly reactive electrophilic intermediates. nih.gov These intermediates, specifically pyridyloxobutyl (POB) diazonium ions, react with cellular DNA to form a variety of DNA adducts. nih.govnih.gov
These pyridyloxobutylated DNA adducts are unstable and can be hydrolyzed, either chemically or enzymatically, to release 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB). researchgate.netnih.gov Consequently, the measurement of HPB released from DNA serves as a crucial biomarker for the extent of DNA damage caused by the pyridyloxobutylation pathway of NNK and NNN metabolism. researchgate.net The formation of these HPB-releasing adducts is considered a key molecular event in the initiation of carcinogenesis induced by these tobacco-specific nitrosamines. researchgate.netmdpi.com
Numerous studies have demonstrated a direct relationship between exposure to NNK and NNN and the levels of HPB-releasing DNA adducts in various tissues. researchgate.net These adducts have been detected in the lung, tracheobronchus, esophagus, and oral mucosa of individuals exposed to tobacco products. nih.govnih.gov The presence of these adducts signifies that metabolic activation has occurred and that the resulting reactive species have damaged the genetic material, a fundamental step in the process of chemical carcinogenesis. researchgate.net
| Carcinogen | Metabolic Activation Pathway | Reactive Intermediate | DNA Modification | Biomarker |
| NNK | α-hydroxylation | Pyridyloxobutyl (POB) diazonium ion | Pyridyloxobutylation | HPB-releasing adducts |
| NNN | α-hydroxylation | Pyridyloxobutyl (POB) diazonium ion | Pyridyloxobutylation | HPB-releasing adducts |
**8.2. DNA Damage and Repair Mechanisms
The metabolic activation of NNK not only leads to the formation of bulky DNA adducts but also induces DNA single-strand breaks (SSBs). nih.gov Studies using primary cultures of rat hepatocytes have shown that NNK induces SSBs in a dose- and time-dependent manner. nih.gov The formation of these breaks is linked to the α-carbon hydroxylation metabolic pathway, which generates alkylating intermediates. nih.gov These intermediates, methyldiazohydroxide and 4-(3-pyridyl)-4-oxobutyl-diazohydroxide, are responsible for the DNA damage. nih.gov The induction of SSBs represents a significant form of genotoxicity, which, if not properly repaired, can lead to genomic instability and mutations. The repair of these NNK-induced SSBs has been observed to be a relatively slow process, with complete rejoining occurring hours after exposure. nih.gov
The cellular response to DNA damage induced by carcinogens like NNK involves the activation of specific DNA repair pathways. The base excision repair (BER) pathway is a primary mechanism for correcting small, non-helix-distorting base lesions, such as those caused by alkylation and oxidation. youtube.comnih.gov Research has shown that the repair of DNA damage caused by NNK, including both methylated and pyridyloxobutylated bases, involves the BER pathway. nih.gov
The process is initiated by DNA glycosylases that recognize and remove the damaged base. youtube.comembopress.org Subsequent steps involve enzymes like AP endonuclease, DNA polymerase, and DNA ligase to restore the integrity of the DNA strand. youtube.com Studies have demonstrated that unscheduled DNA synthesis (UDS), a hallmark of excision repair, is significantly increased following exposure to NNK. nih.gov Furthermore, specific inhibitors of DNA polymerases involved in BER, such as DNA polymerase β, have been shown to inhibit the repair of NNK-induced damage. nih.gov This indicates that the BER pathway is actively engaged in mitigating the genotoxic effects of HPB-releasing adducts and other DNA lesions caused by NNK. nih.govbiorxiv.org
| DNA Damage Type | Inducing Agent | Primary Repair Pathway | Key Enzymes |
| Single-Strand Breaks (SSBs) | NNK Metabolites | Single-Strand Break Repair (SSBR) | PARP, XRCC1, DNA Ligase III |
| Pyridyloxobutylated Bases | NNK/NNN Metabolites | Base Excision Repair (BER) | DNA Glycosylases, AP Endonuclease, DNA Polymerase β |
| Methylated Bases | NNK Metabolites | Base Excision Repair (BER) | Alkyl-DNA Glycosylases (e.g., MPG) |
Relationship between HPB Adducts and Tumorigenesis
A substantial body of evidence links HPB-releasing DNA adducts to the development of lung cancer. nih.gov These adducts have been consistently detected in the lung tissue of smokers at levels significantly higher than in non-smokers. researchgate.netnih.gov This correlation underscores the role of tobacco-specific nitrosamines in lung carcinogenesis.
Crucially, studies have found that the levels of HPB-releasing adducts are often higher in the pulmonary DNA of lung cancer patients compared to cancer-free individuals, even with similar smoking histories. nih.gov This suggests that the extent of DNA pyridyloxobutylation may be a critical determinant of individual susceptibility to lung cancer. nih.gov In animal models, chronic administration of NNK leads to the accumulation of HPB-releasing adducts in the lungs, peaking at levels that correspond with tumor development. nih.gov The persistence of these adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as the K-ras oncogene, which are frequently observed in smoking-related lung adenocarcinomas.
| Study Population | Tissue | Finding | Implication |
| Smokers vs. Non-smokers | Lung | Higher levels of HPB-releasing adducts in smokers. researchgate.netnih.gov | Direct link between tobacco smoke exposure and specific DNA damage. |
| Lung Cancer Patients vs. Controls | Lung | Significantly higher adduct levels in cancer patients. nih.gov | Adduct levels may serve as a biomarker for lung cancer risk. |
| Rats treated with NNK | Lung | Adduct levels peaked at 10-30 weeks and remained high. nih.gov | Correlates adduct persistence with the timeline of tumorigenesis. |
The oral cavity is directly exposed to the carcinogens present in tobacco and tobacco smoke. Consequently, HPB-releasing DNA adducts have been identified and quantified in human oral tissues, including exfoliated oral mucosa cells. nih.govnih.gov Studies have developed sensitive methods to measure these adducts in samples collected non-invasively, such as through mouthwash or buccal brushing. nih.govacs.org
Research demonstrates that the levels of HPB-releasing DNA adducts are significantly elevated in the oral mucosa of smokers and smokeless tobacco users compared to non-users. nih.govacs.org For instance, one study found adduct levels in smokers were approximately four times higher and in smokeless tobacco users nine times higher than in non-users. acs.org Another investigation reported average levels of 12.0 pmol HPB/mg DNA in mouthwash samples from smokers, while the adducts were largely undetectable in non-smokers. acs.org The presence of these adducts in oral cells indicates local metabolic activation of NNK and NNN, leading to DNA damage that can initiate the process of oral carcinogenesis. nih.gov These findings support the potential use of oral cell HPB-releasing DNA adducts as biomarkers for assessing the risk of developing tobacco-induced oral cancers. nih.gov
| Tobacco Use Status | Sample Type | Average Adduct Level (pmol HPB/mg DNA) |
| Smokers | Mouthwash | 12.0 acs.org |
| Smokers | Buccal Brushings | 44.7 nih.gov |
| Non-smokers | Mouthwash | 0.23 acs.org |
Impact on Cell Metabolism Pathways in Cancer Progression (HPB context)
While this compound (HPB) is a known metabolite of tobacco-specific carcinogens, the current body of scientific literature does not establish a direct impact of HPB on specific cell metabolism pathways involved in cancer progression, including the Hexosamine Biosynthetic Pathway (HBP). The following sections will discuss the HBP in the general context of cancer metabolism, as requested, while acknowledging the absence of a direct, evidence-based link to HPB.
Hexosamine Biosynthetic Pathway (HBP)
The Hexosamine Biosynthetic Pathway (HBP) is a crucial metabolic pathway that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov This end-product is a fundamental building block for the glycosylation of proteins and lipids, a post-translational modification that plays a significant role in regulating a wide array of cellular processes. nih.gov The HBP is highly sensitive to the availability of key nutrients, including glucose, glutamine, acetyl-CoA, and UTP, positioning it as a key sensor of the cell's metabolic state. nih.gov
In the context of cancer, the HBP is often upregulated to meet the increased demand for glycosylation required for tumor growth, proliferation, and survival. nih.gov Altered glycosylation patterns on the surface of cancer cells can influence cell-cell adhesion, cell-matrix interactions, and signaling pathways, thereby contributing to metastasis and tumor progression.
The Hexosamine Biosynthetic Pathway is intrinsically linked to glycolysis, as it branches off from the glycolytic pathway. Specifically, the HBP utilizes the glycolytic intermediate fructose-6-phosphate. researchgate.net Under normal conditions, a small percentage (2-5%) of the glucose that enters the glycolytic pathway is shunted into the HBP. researchgate.net
In cancer cells, which are characterized by a high rate of glycolysis (the Warburg effect), the increased flux of glucose can lead to a corresponding increase in the activity of the HBP. nih.gov This metabolic reprogramming ensures a sufficient supply of UDP-GlcNAc to support the anabolic demands of rapidly dividing cancer cells. nih.gov
The HBP does not operate in isolation. It is interconnected with other key metabolic pathways, including:
Glutamine Metabolism: The first and rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT), utilizes glutamine as a nitrogen donor. researchgate.net
Fatty Acid Synthesis: The pathway requires acetyl-CoA for the N-acetylation of glucosamine-6-phosphate. researchgate.net
Nucleotide Synthesis: The final step of the HBP utilizes UTP. researchgate.net
This intricate network of metabolic interactions highlights the central role of the HBP in integrating signals from various nutrient-sensing pathways to regulate cell growth and survival.
The heightened reliance of cancer cells on the Hexosamine Biosynthetic Pathway presents a potential vulnerability that can be exploited for therapeutic intervention. johnshopkins.edu Targeting the HBP could selectively inhibit the growth and survival of cancer cells, which are more dependent on this pathway than normal cells.
Several strategies for targeting the HBP are being explored:
Inhibition of GFAT: As the rate-limiting enzyme, GFAT is an attractive target. Inhibiting GFAT would block the entry of metabolites into the HBP.
Targeting Other HBP Enzymes: Enzymes downstream of GFAT, such as phosphoglucomutase 3 (PGM3), are also being investigated as potential therapeutic targets. nih.gov
Glutamine Antagonists: Since the HBP is dependent on glutamine, drugs that interfere with glutamine metabolism could indirectly inhibit the pathway.
The therapeutic potential of targeting the HBP is supported by preclinical studies demonstrating that inhibition of this pathway can lead to decreased cancer cell proliferation, induction of apoptosis, and sensitization to conventional cancer therapies. johnshopkins.edu
The following table summarizes key enzymes in the Hexosamine Biosynthetic Pathway and their potential as therapeutic targets:
| Enzyme | Role in HBP | Potential as a Therapeutic Target |
| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Rate-limiting enzyme, converts fructose-6-phosphate to glucosamine-6-phosphate. researchgate.net | High, as its inhibition would block the entire pathway. |
| Glucosamine-6-phosphate N-acetyltransferase (GNPNAT1) | N-acetylates glucosamine-6-phosphate. researchgate.net | Under investigation. |
| Phosphoglucomutase 3 (PGM3) | Converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. nih.gov | Under investigation. |
| UDP-N-acetylglucosamine pyrophosphorylase (UAP1) | Catalyzes the final step, producing UDP-GlcNAc. researchgate.net | Under investigation. |
Further research is needed to develop specific and potent inhibitors of HBP enzymes and to evaluate their efficacy and safety in clinical settings.
Future Directions and Research Gaps in 4 Hydroxy 1 3 Pyridyl 1 Butanone Research
Elucidating the Full Spectrum of HPB-Releasing Adducts
A primary goal for future research is to comprehensively identify all the different types of DNA and protein modifications, known as adducts, that can release HPB. Currently, it is understood that pyridyloxobutyl (POB) DNA adducts, formed from the metabolic activation of NNK and NNN, release HPB upon acid hydrolysis. nih.gov These adducts have been detected in various human tissues, including the lungs of smokers. nih.gov
However, the full range of these precursor adducts is not yet completely characterized. Research has shown that HPB can be released from both DNA and protein adducts, such as those in hemoglobin and albumin. researchgate.netumn.edu Future studies will aim to identify and quantify the complete profile of these HPB-releasing adducts in various biological samples. This will provide a more accurate and holistic picture of an individual's exposure to tobacco-specific nitrosamines and the resulting biological damage.
Comprehensive Understanding of HPB's Role in Specific Cancer Types Beyond Tobacco-Related Cancers
While the link between HPB-releasing adducts and tobacco-related cancers like lung, oral, esophageal, and pancreatic cancer is well-established, the role of HPB in other types of cancer remains a significant research gap. nih.gov Studies have shown a strong correlation between the levels of HPB-releasing DNA adducts and the presence of head and neck squamous cell carcinoma in smokers. researchgate.net For instance, one study found that the median level of these adducts was 6.6 times higher in cancer patients compared to smokers without the disease. researchgate.net
Future investigations will need to explore the presence and significance of HPB-releasing adducts in a wider range of malignancies. This research could reveal previously unknown etiological links between exposure to tobacco-specific nitrosamines and various cancers, potentially leading to new prevention and screening strategies. Furthermore, there is a need to understand the discrepancies observed in adduct levels between smokers with and without lung cancer, as well as the potential for sources of HPB other than tobacco. nih.gov
Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput
The accurate measurement of HPB-releasing adducts is crucial for their use as biomarkers. Current methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have proven effective in detecting these adducts in various tissues, including oral mucosa, lung, and esophagus. nih.govnih.govnih.gov These techniques have allowed for the quantification of adducts in small biopsy samples and even in exfoliated oral cells collected via mouthwash. nih.govnih.gov
However, the development of even more sensitive and high-throughput analytical methods is a key area for future research. Ultrasensitive methods like gas chromatography-high resolution mass spectrometry (GC-NCI-HRMS) have been developed, pushing the limits of detection down to the femtomole level. nih.govnih.gov Continued advancements in mass spectrometry and other analytical technologies will enable the detection of even lower levels of adducts, which is particularly important for assessing risk in individuals with low-level exposures and for large-scale epidemiological studies. mdpi.com
Table 1: Comparison of Analytical Methods for HPB-Releasing Adducts
| Analytical Technique | Sample Type | Limit of Detection/Quantification | Key Findings |
| LC-ESI-MS/MS | Human oral mucosa cells | Not specified | Detected higher adduct levels in smokers vs. nonsmokers. nih.govumn.edu |
| GC-NCI-HRMS | Esophageal mucosal biopsies | 4.6 fmol HPB (LOD), 14.9 fmol HPB (LOQ) | Enabled adduct determination in milligram amounts of tissue. nih.gov |
| GC/MS (NICI) | Human lung tissue | 5.9 fmol HPB (LOD), 15.2 fmol HBP/mg DNA (LOQ) | Showed significantly higher adduct levels in smokers with lung cancer. nih.gov |
LOD: Limit of Detection; LOQ: Limit of Quantification
Integration of Omics Data for Systems-Level Understanding of HPB's Biological Impact
To gain a more comprehensive understanding of the biological consequences of HPB-releasing adducts, future research will need to integrate data from various "omics" fields, such as genomics, proteomics, and metabolomics. This systems-level approach will help to elucidate the complex molecular pathways that are disrupted by the formation of these adducts.
For example, studies have already begun to explore the link between NNK exposure, the parent compound of HPB, and changes in the expression of proteins like peroxiredoxin I, which is involved in protecting cells from oxidative damage. nih.gov Research using zebrafish embryos has also shown that NNK exposure can disrupt purine (B94841) and pyrimidine (B1678525) metabolism. biorxiv.org By combining data on DNA adducts with information on gene expression, protein levels, and metabolic changes, researchers can build more complete models of how tobacco-specific nitrosamines contribute to carcinogenesis.
Personalized Risk Assessment and Prevention Strategies Based on HPB Biomarkers
A major long-term goal of HPB research is to develop personalized risk assessment and prevention strategies. By accurately measuring an individual's levels of HPB-releasing adducts, it may be possible to identify those who are at a higher risk of developing cancer. nih.gov This information could then be used to tailor prevention strategies, such as more intensive screening or targeted chemopreventive interventions.
Q & A
Q. How is HPB detected and quantified in biological samples, and what methodological considerations are critical for reproducibility?
HPB is quantified using gas chromatography-high resolution mass spectrometry (GC-HRMS) with stable isotope-labeled internal standards (e.g., [D₄]HPB) to correct for recovery and matrix effects. Key steps include enzymatic hydrolysis of DNA adducts, solid-phase extraction, and derivatization for volatility . Method validation requires assessing DNA input (≥10 μg) to minimize variability (CV <5.5%) and ensure linearity across 0.1–100 pmol/mg DNA ranges .
Q. What enzymatic pathways produce HPB from tobacco-specific nitrosamines like NNK?
HPB is a metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), primarily via cytochrome P450 (CYP) 1A2 and 2E1-mediated α-hydroxylation. This generates reactive intermediates (e.g., pyridyloxobutyl diazonium ions) that hydrolyze to HPB or form DNA adducts . In vitro models use human liver microsomes or electrode-driven biocatalysis with CYP films to study kinetics (e.g., Km values ~5–9 μM in mice) .
Q. What analytical techniques differentiate HPB-releasing DNA adducts from other tobacco-induced lesions?
HPB-specific adducts (e.g., O⁶-[4-oxo-4-(3-pyridyl)butyl]guanine) are identified via immunoaffinity chromatography, LC-MS/MS, or ³²P-postlabeling. Distinguishing them from methylated adducts requires selective hydrolysis (e.g., mild acid treatment releases HPB but not 7-methylguanine) .
Advanced Research Questions
Q. How do researchers address variability in HPB quantification caused by low DNA yield in exfoliated oral cells?
Studies report DNA yields as low as 0.1–1 μg in oral samples, requiring optimized DNA extraction (e.g., phenol-chloroform with glycogen carriers) and validation of HPB recovery (41.6% average recovery in spiked samples). Parallel analysis of reference standards and blank controls is critical to mitigate batch effects .
Q. Why are HPB-releasing DNA adducts detected in non-smokers, and what are the implications for environmental exposure studies?
Non-smokers show low but detectable HPB-adduct levels (0.23 pmol/mg DNA vs. 12 pmol/mg in smokers), possibly due to secondhand smoke, endogenous nitrosation, or dietary nitrosamines. Methodological artifacts (e.g., background HPB in reagents) must be ruled out via rigorous blank controls .
Q. How can HPB-adduct data be reconciled with urinary NNK metabolites (e.g., NNAL) to assess tobacco carcinogen exposure?
HPB-adducts reflect cumulative DNA damage, while urinary NNAL (NNK’s major metabolite) indicates recent exposure. Discrepancies arise due to adduct persistence (e.g., HPB-adducts detected weeks post-exposure) versus NNAL’s shorter half-life. Multi-marker studies are needed to resolve temporal exposure patterns .
Q. What experimental models best replicate tissue-specific HPB-adduct formation observed in humans?
Rodent models (e.g., A/J mice) treated with NNK show HPB-adducts in lung and liver, mirroring human oral/buccal mucosa findings. However, interspecies differences in CYP expression (e.g., murine CYP2A5 vs. human CYP2A13) necessitate transgenic models for mechanistic studies .
Methodological Challenges and Contradictions
Q. Why do some studies fail to detect HPB-adducts in tissues like the pancreas despite systemic NNK exposure?
Prokopczyk et al. (2005) found no HPB-adducts in human pancreatic tissue, likely due to tissue-specific CYP activity or adduct repair mechanisms (e.g., O⁶-alkylguanine-DNA alkyltransferase). This highlights the need for tissue-specific biomarker validation .
Q. How do researchers resolve contradictions in HPB-adduct levels between oral and buccal cells?
Buccal swabs show higher HPB-adducts (44.7 pmol/mg DNA) than oral cells (12 pmol/mg), possibly due to differential DNA repair or sampling site heterogeneity. Standardized protocols for cell collection and DNA normalization are critical .
Tables
Q. Table 1. HPB-Adduct Levels in Human Tissues
| Tissue | Smokers (pmol/mg DNA) | Non-Smokers (pmol/mg DNA) | Method | Reference |
|---|---|---|---|---|
| Oral Cells | 12.0 ± 8.2 | 0.23 ± 0.15 | GC-HRMS | |
| Buccal Cells | 44.7 ± 24.1 | ND | Immunoassay | |
| Lung (Autopsy) | 15.3 ± 6.7 | ND | LC-MS/MS |
Q. Table 2. Enzymatic Kinetics of NNK → HPB Conversion
| Enzyme | Model System | Km (μM) | Vmax (pmol/min/mg) | Reference |
|---|---|---|---|---|
| CYP1A2/CPR+b5 | Electrode Biocatalysis | 12.4 | 0.85 | |
| CYP2E1 | Human Microsomes | 9.2 | 1.12 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
